molecular formula C7H6FNO3 B107196 4-Fluoro-3-nitroanisole CAS No. 61324-93-4

4-Fluoro-3-nitroanisole

Cat. No. B107196
CAS RN: 61324-93-4
M. Wt: 171.13 g/mol
InChI Key: ZRIKJXDEJYMBEJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitroanisole is a chemical compound that has garnered attention due to its potential applications in various fields, including the synthesis of dyes, pharmaceuticals, and insecticides. It is a derivative of aniline, where the aniline molecule is substituted with a fluoro group at the fourth position and a nitro group at the third position. This compound serves as an intermediate in the synthesis of more complex molecules and has been studied for its unique properties and reactivity .

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored through various methods. For instance, fluoronitroalkenes have been used in a one-pot three-component route to create fluorinated nitroso acetals with high regioselectivity and stereoselectivity, indicating the potential for synthesizing complex molecules from simpler fluorinated precursors like this compound . Additionally, the synthesis of 3-Fluoro-4-nitrophenol, a compound structurally similar to this compound, has been achieved through a multi-step process starting from m-fluoroaniline, demonstrating the feasibility of synthesizing fluoric intermediates through diazotization, hydrolysis, nitration, and separation of isomers .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been investigated using various techniques. For example, the molecular structures and conformations of 4-fluoroanisole and 3,4-difluoroanisole were studied by gas electron diffraction and quantum chemical methods, revealing that 4-fluoroanisole exists as a single conformer with the O–CH3 bond in the plane of the aromatic ring . This suggests that the molecular structure of this compound could also exhibit specific conformational properties that influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of compounds similar to this compound has been the subject of various studies. For instance, the photosubstitution reactions of 2-fluoro-4-nitroanisole with nucleophiles have been explored, indicating that these types of compounds can undergo regioselective substitution reactions under photochemical conditions . These findings are relevant to understanding the chemical behavior of this compound under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds analogous to this compound have been characterized in several studies. For example, 4-fluoro 4-nitrostilbene (FONS), a compound with a similar substitution pattern, was synthesized and its properties were extensively studied. The crystal structure, spectral properties, thermal behavior, and nonlinear optical properties were determined, providing insights into the potential properties of this compound . Additionally, the formation of metal complexes with derivatives of fluoro-nitroaniline has been reported, which could suggest the ability of this compound to form complexes with metals, influencing its physical and chemical properties .

Scientific Research Applications

Photoreaction Mechanisms

4-Fluoro-3-nitroanisole is explored for its photoreaction mechanisms. The photosubstitution of similar compounds, like 2-fluoro-4-nitroanisole, with various nucleophiles has been studied, suggesting their potential as biochemical photoprobes (Pleixats et al., 1989). These studies contribute to understanding how these compounds interact under light exposure, which is crucial for developing light-sensitive biochemical tools.

Synthesis Techniques

Research into the synthesis of closely related compounds, like 3-Fluoro-4-nitrophenol, provides insights into the chemical processes needed for producing this compound. Techniques such as methoxylation and demethylation are employed, offering a basis for similar synthesis processes (Zhang Zhi-de, 2011).

Industrial Applications

4-Fluoro-3-nitroaniline, a derivative of this compound, is significantly important in the U.S. as a novel dye intermediate. It also holds potential for use in pharmaceuticals and insecticides (Bil, 2007). This highlights the industrial relevance of this compound and its derivatives in various sectors.

Environmental Impact

The environmental impact of nitroaromatic compounds, including 4-nitroanisole, is studied due to their use in agriculture and military applications. Their transformation under aerobic conditions and potential formation of more toxic compounds like azo dimers is of significant concern (Kadoya et al., 2018). Understanding the environmental behavior of these compounds is crucial for assessing their ecological impact.

Electrophilic Substitution Mechanisms

Studies on the electrophilic substitution reactions of similar compounds, such as 4-nitroanisole, provide insight into the reactivity and possible chemical transformations of this compound. These reactions are essential for the creation of various industrial and pharmaceutical compounds (Bloomfield et al., 1983).

Safety and Hazards

4-Fluoro-3-nitroanisole is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .

Mechanism of Action

Mode of Action

It is known that nitroaromatic compounds like 4-fluoro-3-nitroanisole can undergo various reactions, including reduction, substitution, and addition reactions, which can lead to changes in their targets .

Biochemical Pathways

A study on a similar compound, 4-nitroanisole, showed that a cytochrome p450 system initiates its degradation This could suggest that this compound might also be metabolized by similar pathways, affecting downstream effects

Pharmacokinetics

Its predicted boiling point is 2795±200 °C and its predicted density is 1321±006 g/cm3 . These properties could impact its bioavailability and pharmacokinetics.

Result of Action

Nitroaromatic compounds can cause a variety of effects, including dna damage, oxidative stress, and enzyme inhibition, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, light, temperature, and pH can affect the stability and reactivity of nitroaromatic compounds . Furthermore, the presence of other chemicals can influence its action through interactions or competition for the same targets.

properties

IUPAC Name

1-fluoro-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIKJXDEJYMBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340559
Record name 4-Fluoro-3-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61324-93-4
Record name 4-Fluoro-3-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-methoxy-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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